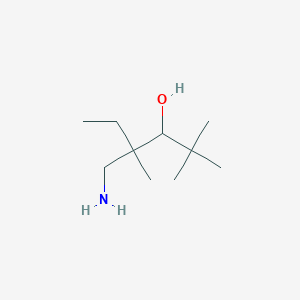
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol is an organic compound with a complex structure that includes an aminomethyl group and a trimethylhexanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol can be achieved through several methods. One common approach involves the alkylation of ammonia or amines. This process typically requires the use of carboxylic acid chlorides or anhydrides to form amide intermediates, which are then reduced to yield the desired amine . Another method involves the reduction of nitriles or nitro compounds, which can be achieved using reducing agents such as hydrogen in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the aminomethyl and hydroxyl groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
科学的研究の応用
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
作用機序
The mechanism of action of 4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological processes .
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but a different aromatic backbone.
4-Aminocoumarin: Contains an amino group and a coumarin backbone, used in various biological applications.
Aminocaproic acid: Another compound with an aminomethyl group, used as an antifibrinolytic agent.
Uniqueness
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol is unique due to its specific structure, which combines an aminomethyl group with a trimethylhexanol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C10H23NO |
|---|---|
分子量 |
173.30 g/mol |
IUPAC名 |
4-(aminomethyl)-2,2,4-trimethylhexan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-6-10(5,7-11)8(12)9(2,3)4/h8,12H,6-7,11H2,1-5H3 |
InChIキー |
RPXTZDGHOJBMOY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CN)C(C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




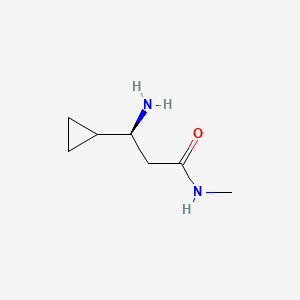
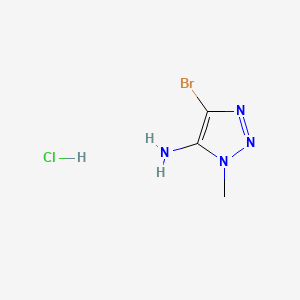
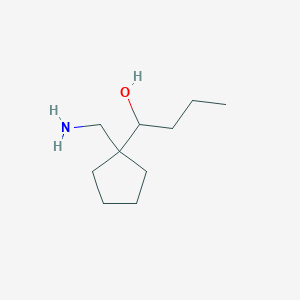
![4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13486692.png)
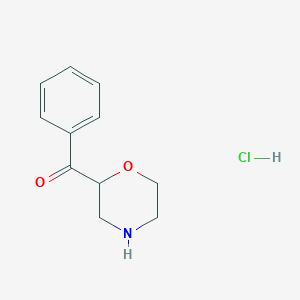
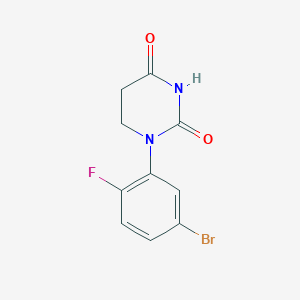
![(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B13486708.png)
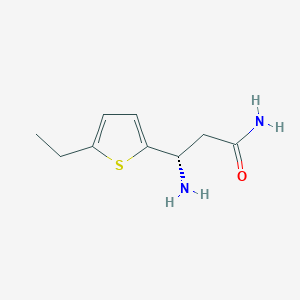
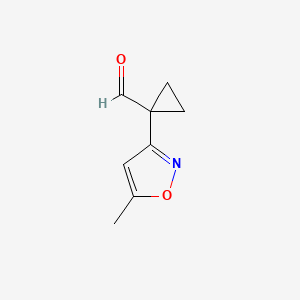

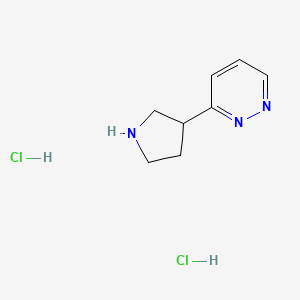
![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
